molecular formula C21H19N5O4 B2863385 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)prop-2-enamide CAS No. 1002482-19-0

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)prop-2-enamide

Cat. No.: B2863385
CAS No.: 1002482-19-0
M. Wt: 405.414
InChI Key: RLMRLUULFLHYQB-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)prop-2-enamide is a complex organic molecule featuring a benzodioxole ring, a pyrazole ring, and a cyclopentapyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone.

    Formation of the Cyclopentapyrimidine Ring: This can be synthesized through a multi-step process involving the condensation of a suitable amine with a diketone, followed by cyclization.

    Coupling Reactions: The final step involves coupling the benzodioxole, pyrazole, and cyclopentapyrimidine intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyrazoles and reduced amide derivatives.

    Substitution: Various substituted amides and thiol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its structural complexity.

    Biological Probes: It can be used as a probe to study biological pathways.

Medicine

    Drug Development: The compound is being investigated for its potential therapeutic effects, particularly in cancer and inflammatory diseases.

Industry

    Material Science: It can be used in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It can bind to specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may affect signaling pathways such as the PI3K-AKT or MAPK pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A structurally similar compound used as an antimicrobial agent.

    Domiphen Bromide: Another similar compound with antimicrobial properties.

Uniqueness

    Structural Complexity: The presence of multiple rings and functional groups makes it unique.

    Its diverse applications in various fields highlight its versatility.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-12-9-18(26(25-12)21-22-15-4-2-3-14(15)20(28)24-21)23-19(27)8-6-13-5-7-16-17(10-13)30-11-29-16/h5-10H,2-4,11H2,1H3,(H,23,27)(H,22,24,28)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMRLUULFLHYQB-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC5=C(CCC5)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC5=C(CCC5)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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